molecular formula C21H18N2O B5656423 N-phenyl-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide

N-phenyl-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide

Cat. No. B5656423
M. Wt: 314.4 g/mol
InChI Key: GPMGSIDUFRGIAS-UHFFFAOYSA-N
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Description

N-phenyl-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide is a compound related to a class of tricyclic compounds. These compounds have been studied for their various biological activities and are used as precursors in the synthesis of pharmaceutically active compounds.

Synthesis Analysis

The synthesis of N-phenyl-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide and its derivatives usually involves multistep chemical reactions. Starting from commercially available precursors, the synthesis can include steps such as α-bromination, reactions with triethylphosphite, and subsequent ring-closure under Goldberg conditions to yield the dibenz[b,f]azepine skeleton. The overall yields from these syntheses range from moderate to high, depending on the substituents and reaction conditions (Jørgensen et al., 1999).

Molecular Structure Analysis

The molecular structure of N-phenyl-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide derivatives has been analyzed using various spectroscopic methods. These analyses often reveal details about the conformation of the azepine ring and the positioning of substituents. In one instance, structure analysis showed that the azepine ring adopts a conformation between the boat and twist-boat forms, with substituents occupying quasi-equatorial sites (Acosta Quintero et al., 2016).

Chemical Reactions and Properties

These compounds can undergo various chemical reactions, including nucleophilic substitutions and hydrogenation processes. The reactivity can be influenced by the different substituents attached to the core structure. Their chemical properties allow for the synthesis of a wide range of derivatives, making them versatile intermediates in organic synthesis (Segall et al., 1980).

properties

IUPAC Name

N-phenyl-5,6-dihydrobenzo[b][1]benzazepine-11-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O/c24-21(22-18-10-2-1-3-11-18)23-19-12-6-4-8-16(19)14-15-17-9-5-7-13-20(17)23/h1-13H,14-15H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPMGSIDUFRGIAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C3=CC=CC=C31)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-phenyl-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide

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